molecular formula C7H9ClN4 B2468551 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine CAS No. 195252-62-1

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine

Cat. No. B2468551
M. Wt: 184.63
InChI Key: UOZWNOIHCDKJPY-UHFFFAOYSA-N
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Patent
US09346807B2

Procedure details

A stirred solution of 4,6-dichloropyrimidin-5-amine (10 g, 60.9 mmol) and cycloproplyamine (10.44 g, 182.93 mmol, 12.7 mL) in absolute ethanol (100 mL) wee heated at 125° C. in a sealed tube for 4 days. The reaction mixture was then concentrated under reduced pressure to give a yellow solid which was triturated with cold water (200 mL). The resulting slurry was stirred for one hour at room temperature and then filtered. The isolated solid was washed with water (2×25 mL) and dried under reduced pressure to give 11.32 g of the title compound as a pale yellow solid, which was used without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[CH:10]1([NH2:13])[CH2:12][CH2:11]1>C(O)C>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:13][CH:10]2[CH2:12][CH2:11]2)[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Name
Quantity
12.7 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with cold water (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The isolated solid was washed with water (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NC1CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.32 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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